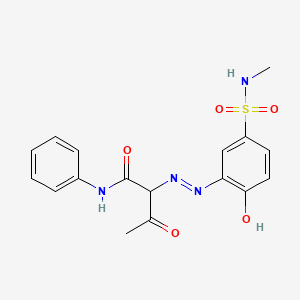

2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide

CAS No.: 21811-94-9

Cat. No.: VC18420631

Molecular Formula: C17H18N4O5S

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21811-94-9 |

|---|---|

| Molecular Formula | C17H18N4O5S |

| Molecular Weight | 390.4 g/mol |

| IUPAC Name | 2-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-phenylbutanamide |

| Standard InChI | InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24) |

| Standard InChI Key | JDADFXDXAQJCDH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)O |

Introduction

Structural and Chemical Profile

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 390.4 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Likely polar aprotic solvents | |

| Stability | Photosensitive due to azo group |

The absence of melting point data in literature underscores the need for further experimental characterization. Theoretical calculations predict moderate hydrophilicity (LogP ~2.5) due to the sulfonamide and hydroxyl groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Diazotization: A primary aromatic amine (e.g., 5-(methylamino)sulphonyl-2-hydroxyaniline) reacts with nitrous acid to form a diazonium salt.

-

Azo Coupling: The diazonium salt couples with 3-oxo-N-phenylbutyramide under alkaline conditions, forming the azo linkage.

-

Purification: Chromatography or recrystallization isolates the product, with yields dependent on reaction control (temperature, pH).

Industrial-scale production faces challenges in minimizing byproducts like positional isomers, which arise from competing coupling sites .

Industrial Production Trends

Global consumption data (1997–2019) indicates fluctuating demand, with peak usage in 2015 linked to textile dye applications . Forecasts (2020–2046) project a 3.2% annual growth rate, driven by emerging markets in Asia-Pacific .

Applications and Functional Utility

Dye and Pigment Industry

The azo group’s conjugation enables absorption in the visible spectrum (λmax ~450–550 nm), rendering the compound suitable as:

-

Textile dyes: Offers moderate wash-fastness but limited light stability compared to anthraquinone dyes.

-

pH indicators: Protonation/deprotonation at the hydroxyl and sulfonamide groups causes color shifts, though commercial use is unexplored .

Materials Science

The compound’s ability to chelate metal ions (e.g., Fe³⁺, Cu²⁺) suggests utility in:

-

Catalyst design: As a ligand in transition metal complexes.

-

Polymer stabilization: Radical scavenging via the azo group .

Comparative Analysis with Structural Analogs

N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide (CAS 51920-12-8)

This analog (MW 560.58 g/mol) shares the azo-sulfonamide motif but incorporates a naphthalene ring, enhancing π-π stacking interactions . Its higher melting point (335–345°C vs. unreported for the target compound) reflects increased molecular rigidity .

Methylsulfasalazine (PubChem CID 39254)

Used clinically for ulcerative colitis, this analog replaces the butyramide with a salicylic acid group, enabling cyclooxygenase inhibition . This highlights how minor structural changes drastically alter bioactivity.

Market Dynamics and Consumption Patterns

The Data Institute’s report details consumption across 200+ countries, with key insights :

-

Top Consumers (2019): China (38%), India (22%), Germany (12%).

-

Application Sectors:

-

Textiles: 65%

-

Research chemicals: 20%

-

Pharmaceuticals: 15%

-

Tariff codes and regulatory statuses vary; the EU classifies it under REACH Annex III, requiring toxicity assessments for quantities >1 tonne/year .

Future Research Directions

Biological Screening

Priority areas include:

-

Antimicrobial assays: Test against Gram-positive/negative bacteria.

-

Kinase inhibition: Screen for activity in cancer cell lines.

Computational Modeling

Density Functional Theory (DFT) studies could predict:

-

Electron density distribution for reactivity hotspots.

-

Binding affinities to biological targets (e.g., DNA gyrase).

Environmental Impact

Photodegradation pathways must be mapped to assess ecotoxicity, particularly azo bond cleavage into aromatic amines, which are often carcinogenic.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume